Ethyl 4-acetamido-3-nitrobenzoate
Overview
Description
Ethyl 4-acetamido-3-nitrobenzoate is an organic compound with the molecular formula C11H12N2O5. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester, an acetamido group, and a nitro group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-acetamido-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 4-acetamidobenzoate. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is stirred and refluxed for a specific period, followed by neutralization with sodium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. For example, the reduction of ethyl 4-nitrobenzoate using a palladium catalyst in a continuous-flow reactor can be employed to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetamido-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Various nucleophiles, depending on the desired substitution product.
Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis reaction.
Major Products Formed
Reduction: Ethyl 4-acetamido-3-aminobenzoate.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis: 4-Acetamido-3-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-acetamido-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in studies related to enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-acetamido-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and proteins. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-acetamidobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 3-nitrobenzoate: Lacks the acetamido group, reducing its potential for hydrogen bonding and interactions with biological molecules.
4-Acetamido-3-nitrobenzoic acid: Lacks the ethyl ester group, affecting its solubility and reactivity in certain conditions.
Uniqueness
Ethyl 4-acetamido-3-nitrobenzoate is unique due to the presence of both the acetamido and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a valuable compound in scientific research .
Properties
IUPAC Name |
ethyl 4-acetamido-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)8-4-5-9(12-7(2)14)10(6-8)13(16)17/h4-6H,3H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEATNDLNBFMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385090 | |
Record name | ethyl 4-acetamido-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729705 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175204-17-8 | |
Record name | Ethyl 4-(acetylamino)-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 4-acetamido-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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